

Navigating Sweetener Safety: A Comparative 90-Day Oral Toxicity Study in Rats

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 90-day oral toxicity profiles of R,R-**monatin** and other alternative sweeteners in rats. By presenting key experimental data and detailed methodologies, this document aims to facilitate an objective assessment of their relative safety.

This comparative analysis focuses on the subchronic oral toxicity of R,R-**monatin**, a high-intensity sweetener, alongside other alternatives, providing critical data for safety and risk assessment. The findings are based on 90-day studies in Sprague-Dawley or Wistar rats, following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Executive Summary of Toxicity Data

The following table summarizes the key quantitative findings from 90-day oral toxicity studies of R,R-**monatin** and selected alternative sweeteners.



Sweetener	Species/Strain	Dose Levels Tested	Key Findings	No Observed Adverse Effect Level (NOAEL)
R,R-Monatin	Sprague-Dawley Rats	0, 5000, 10,000, 20,000, 35,000 ppm in diet	Significantly lower body weight gain at 35,000 ppm. No other toxicologically relevant findings. [1]	Male: 35,000 ppm (approx. 2368 mg/kg bw/day) Female: 20,000 ppm (approx. 1544 mg/kg bw/day)[1]
D-Tagatose	Crl:CDBR Rats	0, 5, 10, 15, 20% in diet	Transient soft stools at 15% and 20%. Decreased body weights at 15% and 20%. Increased relative liver weights at 10%, 15%, and 20%. [2]	5% in diet[2]
Rebaudioside A	Sprague-Dawley Rats	0, 500, 1000, 2000 mg/kg bw/day (dietary admix)	Lower mean body weight gain in males at 2000 mg/kg/day, not considered adverse. No other treatment- related toxic effects.[3][4]	>2000 mg/kg bw/day[3][4]
D-Psicose (Allulose)	Wistar Rats	3% in diet (approx. 1.67 g/kg bw/day)	Significantly higher liver and kidney weights. Increased	3% in diet (no adverse effects observed at this dose)[5][7]



			erythrocyte and leukocyte counts, not considered toxicologically significant.[5][6] [7]	
D-Allulose (from Microbacterium foliorum)	Rats	0, 1250, 2500, 5000 mg/kg/day	Minor, non- adverse compound- related changes at 5000 mg/kg/day.	5000 mg/kg/day[8]

Detailed Experimental Protocols

The 90-day oral toxicity studies for these sweeteners generally adhere to the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 408. This guideline ensures a standardized approach to assessing subchronic oral toxicity.[9][10][11]

General Study Design

A typical 90-day oral toxicity study involves the daily administration of the test substance to groups of rodents for 90 consecutive days. Key aspects of the protocol are detailed below.

- Test Animals: Young, healthy adult rodents, typically Sprague-Dawley or Wistar rats, are used.[9] Both male and female animals are included in the study.
- Group Size: Each experimental and control group consists of a sufficient number of animals to ensure statistical significance, generally at least 10 males and 10 females.[9]
- Dosage: At least three dose levels of the test substance are administered, in addition to a
 control group receiving the vehicle (e.g., diet without the test substance). The doses are
 selected based on results from acute or range-finding studies.
- Administration: The test substance is typically administered orally, either mixed in the diet, dissolved in drinking water, or by gavage.[9]



- Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.
- Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological and clinical chemistry analyses.
- Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for any pathological changes.

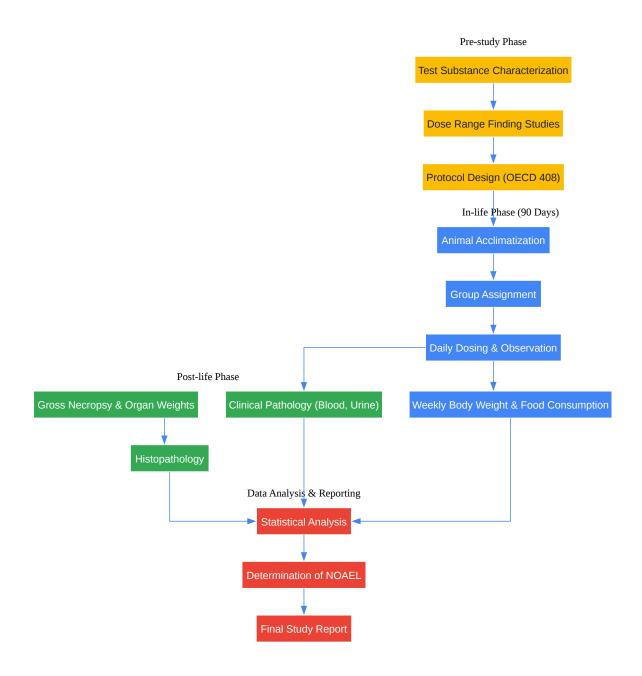
Specific Protocols

- R,R-Monatin: Groups of Crl:CD(SD) rats were fed diets containing 0, 5000, 10,000, 20,000, or 35,000 ppm of R,R-monatin for 90 days.[1]
- D-Tagatose: Male and female Crl:CDBR rats were given diets with 5, 10, 15, or 20% D-tagatose. A control group received a standard diet, and another control group received a diet with 20% cellulose/fructose.[2]
- Rebaudioside A: Sprague-Dawley rats were administered rebaudioside A as a dietary admix at target exposure levels of 500, 1000, and 2000 mg/kg bw/day.[3][4]
- D-Psicose: Male Wistar rats were fed diets containing 3% D-psicose or 3% sucrose for 90 days.[5][6][7]

Experimental Workflow and Data Relationships

The following diagrams illustrate the typical workflow of a 90-day oral toxicity study and the logical relationship between the experimental components and the final safety assessment.

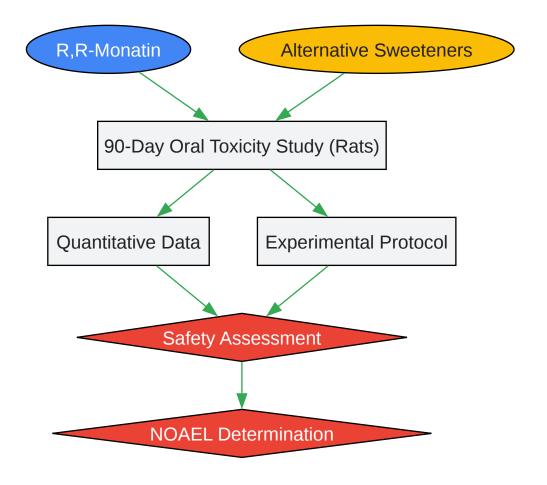




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Figure 1: Experimental workflow of a 90-day oral toxicity study.





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Figure 2: Logical relationship of study components for safety assessment.

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